The compound identified by UNII “X5ZC3G20EC” is also known as 16-Desmethyl-16-(Hydroxymethyl)Rifaximin . It is a chemical compound that has various applications in scientific research.
The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The preferred means for defining a chemical substance is by its two-dimensional molecular structure .
The physical and chemical properties of a compound are determined by its molecular structure . These properties can include mechanical, rheological, optical, and morphological characteristics .
16-Desmethyl-16-(hydroxymethyl)rifaximin is a semi-synthetic derivative of rifaximin, which is an antibiotic primarily used for treating gastrointestinal infections, particularly those caused by non-invasive strains of Escherichia coli. This compound is classified under the rifamycin class of antibiotics, which are known for their broad-spectrum antibacterial properties. The compound's molecular formula is , and it has a molecular weight of approximately 801.90 g/mol .
The synthesis of 16-Desmethyl-16-(hydroxymethyl)rifaximin can be achieved through various methods, including chemical modifications of rifaximin. A common approach involves the reduction of the carbonyl group in the 16-position of the rifaximin structure to yield the hydroxymethyl derivative. The synthesis typically requires specific reagents and conditions to ensure selectivity and yield.
Technical details include:
The detailed reaction mechanisms and conditions are often proprietary or protected under patents, with specific methodologies outlined in scientific literature .
The molecular structure of 16-Desmethyl-16-(hydroxymethyl)rifaximin features a complex arrangement typical of rifamycin derivatives. Its structure includes multiple hydroxyl groups, a methoxy group, and a unique bicyclic core that contributes to its pharmacological activity.
Key structural data:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and potential interactions with biological targets .
16-Desmethyl-16-(hydroxymethyl)rifaximin undergoes various chemical reactions typical of antibiotics, including:
Technical details concerning these reactions often involve specific conditions such as pH levels, temperature, and solvent systems that can alter reaction pathways and product yields .
The mechanism of action for 16-Desmethyl-16-(hydroxymethyl)rifaximin primarily involves inhibition of bacterial RNA synthesis. It binds to the beta-subunit of bacterial RNA polymerase, thereby preventing transcription and ultimately leading to bacterial cell death.
Key points include:
The physical and chemical properties of 16-Desmethyl-16-(hydroxymethyl)rifaximin are crucial for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 801.90 g/mol |
Density | Approximately 1.4 g/cm³ |
Melting Point | 200–205 °C (decomposes) |
Solubility | Soluble in ethanol; limited in water |
LogP (octanol-water partition coefficient) | 3.22 |
These properties influence the drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion .
The primary application of 16-Desmethyl-16-(hydroxymethyl)rifaximin lies in its use as an antibiotic agent for treating gastrointestinal disorders such as:
Additionally, ongoing research may explore its potential use in treating other infections or as a part of combination therapies due to its unique mechanism of action and favorable safety profile .
The structural architecture of 16-desmethyl-16-(hydroxymethyl)rifaximin positions it within the broader rifamycin antibiotic family, characterized by a complex polycyclic system with strategic functional group modifications. This derivative shares the benzimidazo[1,2-a]rifamycin core structure common to rifamycins but features distinct modifications at the C-16 position. Specifically, the replacement of the typical methyl group with a hydroxymethyl moiety differentiates it structurally from rifaximin (C₄₃H₅₁N₃O₁₁) and results in the molecular formula C₄₃H₅₁N₃O₁₂ [1] [4].
The compound's three-dimensional configuration is defined by extensive stereochemistry, with nine defined stereocenters and specific geometric arrangements (denoted as 2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E). This absolute stereochemistry governs its spatial orientation and potential interactions with biological targets. The hydroxymethyl substitution at C-16 introduces enhanced polarity compared to rifaximin, which may influence solubility parameters and molecular reactivity. Despite this modification, the compound retains key pharmacophoric elements essential for antibiotic activity, including the polyketide chain and the naphthofuran core responsible for binding to bacterial RNA polymerase [4] [5].
Table 1: Comparative Structural Features of Rifaximin Derivatives
Structural Feature | Rifaximin | 16-Desmethyl-16-(hydroxymethyl)rifaximin |
---|---|---|
Molecular Formula | C₄₃H₅₁N₃O₁₁ | C₄₃H₅₁N₃O₁₂ |
Molecular Weight (g/mol) | 785.89 | 801.88 |
C-16 Substituent | Methyl (-CH₃) | Hydroxymethyl (-CH₂OH) |
Defined Stereocenters | 9 | 9 |
Key Functional Groups | Acetate at C-25, Multiple hydroxyl groups | Acetate at C-25, Additional hydroxymethyl group |
Stereochemical Designation | (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E) | (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E) |
The emergence of 16-desmethyl-16-(hydroxymethyl)rifaximin is intrinsically linked to the broader development trajectory of rifaximin, which was first synthesized in the 1980s by Italian researchers seeking gastrointestinal-specific rifamycin derivatives. While rifaximin itself received initial approval in Italy in 1987 and subsequently in over 30 countries, its structural analogs like 16-desmethyl-16-(hydroxymethyl)rifaximin were identified later during advanced analytical characterization of rifaximin and its related substances [2].
This derivative likely originated from deliberate structural modifications during semi-synthetic optimization processes aimed at enhancing rifaximin's properties or understanding its metabolic pathways. Pharmaceutical manufacturers developed such analogs to explore structure-activity relationships and identify potential impurities that could arise during synthesis or storage. The compound was formally documented in chemical registries with the CAS Registry Number (1210022-90-4) and assigned the unique identifier UNII X5ZC3G20EC, reflecting its recognition as a distinct chemical entity in pharmaceutical science [4] [5].
The synthesis of 16-desmethyl-16-(hydroxymethyl)rifaximin would typically involve multi-step chemical transformations starting from rifamycin SV or related precursors. Key synthetic steps would include selective demethylation at position 16 followed by hydroxymethylation, while preserving the complex stereochemistry of the rifamycin scaffold. Analytical identification of this compound as "Rifaximin Impurity H" in the European Pharmacopoeia underscores its significance in quality control during rifaximin manufacturing, ensuring the purity and consistency of the pharmaceutical product [4] [5].
Within pharmaceutical research, 16-desmethyl-16-(hydroxymethyl)rifaximin serves as a critical reference standard for analytical characterization of rifaximin drug substances and products. Its structural similarity to rifaximin makes it valuable for impurity profiling and stability studies, where it helps manufacturers detect and quantify potential degradation products. This analytical role contributes directly to maintaining the quality and safety profiles of rifaximin medications used clinically for gastrointestinal conditions [4] [5].
From a pharmacological perspective, while direct therapeutic applications of this specific derivative are not documented in the literature, its structural relationship to rifaximin offers insights into molecular recognition by bacterial targets. As a rifamycin derivative, it likely retains the core mechanism of inhibiting DNA-dependent RNA polymerase in susceptible bacteria, thereby blocking protein synthesis. The hydroxymethyl modification at C-16 represents a strategic region of the molecule near the ansa chain, which influences interactions with the RNA polymerase binding pocket. Research on such modifications provides valuable structure-activity relationship (SAR) data that may inform the design of future antibiotics with optimized binding characteristics or reduced resistance potential [2] [3].
In gastrointestinal research contexts, rifaximin derivatives contribute to understanding local pharmacological actions within the gut environment. The hydroxymethyl modification may alter solubility characteristics, potentially affecting distribution along the gastrointestinal tract. Such physicochemical properties are particularly relevant to rifaximin's localized mechanism of action, where minimal systemic absorption is desirable for targeting enteric pathogens while minimizing systemic effects. Studies on structural analogs thus advance the development of non-absorbed antibiotics for conditions like traveler's diarrhea, irritable bowel syndrome, and hepatic encephalopathy [2] [3].
Table 2: Nomenclature and Identifiers for 16-Desmethyl-16-(hydroxymethyl)rifaximin
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,6,21,23-tetrahydroxy-16-(hydroxymethyl)-27-methoxy-2,4,11,20,22,24,26-heptamethyl-1,15-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)[1]benzofuro[4,5-e]pyrido[1,2-a]benzimidazol-25-yl acetate |
CAS Registry Number | 1210022-90-4 |
UNII Identifier | X5ZC3G20EC |
Other Chemical Identifiers | CID 46927912 (PubChem); DTXSID10861028 (EPA CompTox) |
Pharmaceutical Designation | Rifaximin Impurity H (EP) |
Molecular Formula | C₄₃H₅₁N₃O₁₂ |
SMILES Notation | CO[C@H]1\C=C\O[C@@]2(C)OC3=C(C2=O)C4=C5N=C6C=C(C)C=CN6C5=C(NC(=O)C(CO)=C\C=C[C@H](C)C@HC@@HC@@HC@@HC@H[C@@H]1C)C(O)=C4C(O)=C3C |
InChI Key | QCTUFZPLJLQLQM-SRVBJRABSA-N |
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